molecular formula C20H27NO6S B117807 Tropine 2-(phenylthio)butanoate oxalate salt CAS No. 155059-55-5

Tropine 2-(phenylthio)butanoate oxalate salt

Cat. No. B117807
M. Wt: 409.5 g/mol
InChI Key: DBBVWGGNICLTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tropine 2-(phenylthio)butanoate oxalate salt, also known as SM32, is a potent analgesic . It has an empirical formula of C18H25NO2S · C2H2O4 and a molecular weight of 409.50 . It is known to cause an increased release of acetylcholine at central muscarinic synapses .


Molecular Structure Analysis

The SMILES string for Tropine 2-(phenylthio)butanoate oxalate salt is OC(=O)C(O)=O.CCC(Sc1ccccc1)C(=O)O[C@@H]2C[C@@H]3CCC@HN3C . The InChI is 1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6)/t13-,14+,15+,17?; .


Physical And Chemical Properties Analysis

Tropine 2-(phenylthio)butanoate oxalate salt has a molecular weight of 409.50 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Sorption and Interaction with Soil and Minerals

The interaction of chemical compounds like Tropine 2-(phenylthio)butanoate oxalate salt with soil and minerals is critical in understanding their environmental impact and mobility. A study by Werner, Garratt, and Pigott (2012) discussed the sorption of phenoxy herbicides to soil, organic matter, and minerals. The research highlighted that soil organic matter and iron oxides are significant sorbents for such compounds, indicating that Tropine 2-(phenylthio)butanoate oxalate salt might have similar interactions with soil components, which could influence its stability and distribution in the environment Werner, Garratt, & Pigott, 2012.

Metabolic Engineering in Plant Species

The use of metabolic engineering to enhance the production of alkaloids in plants has significant implications for compounds like Tropine 2-(phenylthio)butanoate oxalate salt. Palazón, Navarro‐Ocaña, Hérnandez-Vázquez, and Mirjalili (2008) detailed how metabolic engineering techniques can improve the production of tropane alkaloids, focusing on scopolamine. This research suggests that similar techniques could potentially be applied to optimize the production of Tropine 2-(phenylthio)butanoate oxalate salt in plant species, enhancing its availability for various applications Palazón, Navarro‐Ocaña, Hérnandez-Vázquez, & Mirjalili, 2008.

Therapeutic and Biological Relevance

Tropine 2-(phenylthio)butanoate oxalate salt, like other compounds, may interact with biological systems in ways that are therapeutically relevant. Hecht (2000) discussed the inhibition of carcinogenesis by isothiocyanates, emphasizing the potential of natural and synthetic compounds to act as chemopreventive agents. This suggests that Tropine 2-(phenylthio)butanoate oxalate salt could also have chemopreventive properties, given its structural characteristics Hecht, 2000.

Nutritional Treatment and Biochemical Studies

Compounds like Tropine 2-(phenylthio)butanoate oxalate salt might be involved in nutritional treatments and have impacts on biochemical pathways. Badawy (2013) reviewed the novel nutritional treatment for manic and psychotic disorders, focusing on amino acid depletion studies. This indicates that understanding the biochemical pathways and interactions of Tropine 2-(phenylthio)butanoate oxalate salt could lead to new therapeutic approaches or nutritional treatments Badawy, 2013.

Interaction with Amino Acids and Microbiome

The interaction of chemical compounds with amino acids and the microbiome is an area of significant interest in scientific research. Grifka-Walk, Jenkins, and Kominsky (2021) reviewed the intra-kingdom signaling molecule tryptophan, emphasizing its metabolic pathways and implications in host and microbiome interactions. This suggests that Tropine 2-(phenylthio)butanoate oxalate salt could similarly interact with amino acids and influence microbiome dynamics Grifka-Walk, Jenkins, & Kominsky, 2021.

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylsulfanylbutanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBVWGGNICLTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC1CC2CCC(C1)N2C)SC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropine 2-(phenylthio)butanoate oxalate salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.